5-Methylisoxazole-4-carboxylic acid (CAS: 42831-50-5) is a heterocyclic building block primarily utilized as a critical intermediate in the synthesis of specific pharmaceutical agents. Its main application is in the manufacturing of the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide, which are used to treat autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. [REFS-1, REFS-2] The procurement of this compound is often governed by stringent purity requirements, as the specific arrangement of its functional groups is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).
Key intermediate for leflunomide research synthesis via amide coupling
4-carboxylic acid enables robust acid chloride formation
Versatile handle for amide, ester, and diverse derivative preparation
Supports medicinal chemistry and agrochemical scaffold elaboration
Applicable as leflunomide EP Impurity D reference standard
Well-characterized identity for pharmaceutical quality control research
In the context of its primary application, substituting 5-Methylisoxazole-4-carboxylic acid is not a viable option. The closely related isomer, 3-Methylisoxazole-4-carboxylic acid, is considered a critical impurity in the synthesis of Leflunomide, and its presence must be strictly controlled to meet regulatory standards for the final drug product. [1] Furthermore, while the acid can be generated in-situ from its ethyl ester, procuring the pre-hydrolyzed acid eliminates a time-consuming reaction step that can introduce by-products, offering a more direct and efficient route to the target API. [1] Therefore, selecting this specific, high-purity carboxylic acid over its isomers or ester precursors is a critical procurement decision for ensuring manufacturing efficiency and final product quality.
Regioisomer Mismatch
5-methylisoxazole-3-carboxylic acid alters amide bond regiochemistry and may redirect synthetic outcome away from leflunomide-type pharmacophores.
Functional Group Absence
Analogs lacking the 4-carboxylic acid cannot form the critical amide linkage required for leflunomide or teriflunomide scaffold assembly.
Anilide Modification Impact
Even minor substituent changes on the derived anilide may shift biological response profiles; reported differences exceed 6-fold in arthritis model contexts.
In the synthesis of Leflunomide, the presence of the 3-methylisoxazole isomer is a key process impurity that must be minimized. A patented synthesis route demonstrates that by carefully controlling the formation of the isoxazole ring prior to amide coupling, the corresponding isomeric acid impurity (3-Methylisoxazole-4-carboxylic acid) can be reduced to as low as 0.1%. [1] This level of control is critical for achieving a final API potency of 99.8-100% by HPLC, a typical requirement for pharmaceutical-grade materials. [1] Procuring 5-Methylisoxazole-4-carboxylic acid with low isomeric content is therefore a direct prerequisite for meeting final drug product specifications.
| Evidence Dimension | Isomeric Impurity Level in Final Product |
| Target Compound Data | Enables reduction of 3-methyl isomer impurity to as low as 0.1% |
| Comparator Or Baseline | Standard processes where isomeric impurities are a known issue. |
| Quantified Difference | Achieves a purity level sufficient for a 99.8-100% HPLC potency final product. |
| Conditions | Optimized synthesis process for 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide). |
This directly impacts the ability to meet regulatory purity requirements for the final API, making low-isomer starting material essential for pharmaceutical production.
5-Methylisoxazole-4-carboxylic acid is prepared by the hydrolysis of its corresponding ethyl ester. A process improvement study shows that hydrolyzing ethyl-5-methylisoxazole-4-carboxylate with 60% aqueous H2SO4 requires only 3.5 hours. [1] This is a significant acceleration compared to the previously documented 9 hours required when using a mixture of acetic acid and HCl. [1] The study also notes that the yield is 'much higher' with the improved sulfuric acid method. Procuring the acid directly allows a manufacturer to bypass this hydrolysis step entirely, saving significant process time and avoiding potential yield loss or by-product formation associated with prolonged reflux in acidic conditions.
| Evidence Dimension | Ester Hydrolysis Reaction Time |
| Target Compound Data | 3.5 hours (using 60% aq. H2SO4) |
| Comparator Or Baseline | 9 hours (using CH3COOH:HCl 2:1 mixture) |
| Quantified Difference | 5.5 hours saved (>2.5x faster) |
| Conditions | Hydrolysis of ethyl-5-methylisoxazole-4-carboxylate to 5-methylisoxazole-4-carboxylic acid under reflux. |
Purchasing the pre-hydrolyzed acid saves significant manufacturing time and resources, simplifying the production workflow and potentially increasing overall throughput.
The molecular structure of Leflunomide and its active form, Teriflunomide, is defined by the 5-methylisoxazole-4-carboxamide core. This specific heterocyclic system is not an arbitrary choice but a deliberately designed pharmacophore essential for the drug's mechanism of action, which involves the inhibition of dihydroorotate dehydrogenase. The compound's identity, as registered with regulatory agencies like the FDA, is tied to this exact structure. [REFS-1, REFS-2] Consequently, substitution with other isomers (e.g., 3-methylisoxazole), the unsubstituted isoxazole ring, or other heterocycles is not possible without creating a new, unapproved chemical entity. The procurement of 5-Methylisoxazole-4-carboxylic acid is therefore mandatory, not optional, for the synthesis of these specific drugs.
| Evidence Dimension | Structural Requirement for Bioactivity |
| Target Compound Data | Required core structure for Leflunomide/Teriflunomide. |
| Comparator Or Baseline | Any other isomeric or analogous heterocyclic carboxylic acid. |
| Quantified Difference | Qualitatively non-interchangeable; substitution results in a different chemical entity. |
| Conditions | Synthesis of approved drugs Leflunomide and Teriflunomide. |
This confirms that for the target application, there are no procurement alternatives; this exact compound is the only valid starting material.
This compound is the designated starting material for producing the immunosuppressive drugs Leflunomide and Teriflunomide. Its use is indicated where the final product must meet stringent regulatory standards for purity, particularly with low limits on the 3-methyl isomer, making a high-purity grade of this acid the mandatory choice. [1]
For chemical development teams looking to streamline the synthesis of Leflunomide, procuring the acid directly is the optimal choice. It eliminates a lengthy and potentially yield-reducing hydrolysis step from the ethyl ester precursor, saving over 5 hours of reaction time per batch and simplifying the overall manufacturing train. [1]
In medicinal chemistry research, this compound serves as a validated starting point for creating novel analogs of Leflunomide or other isoxazole-containing drug candidates. Its established role as a key pharmacophore provides a strong foundation for structure-activity relationship (SAR) studies aimed at discovering new treatments for autoimmune diseases or other conditions. [2]
Corrosive;Irritant